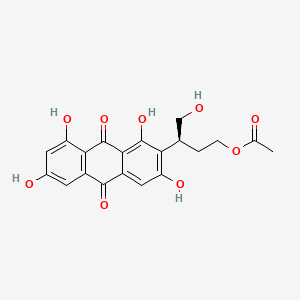

(3S)-versiconol acetate

説明

Structure

3D Structure

特性

CAS番号 |

70979-72-5 |

|---|---|

分子式 |

C20H18O9 |

分子量 |

402.4 g/mol |

IUPAC名 |

[(3S)-4-hydroxy-3-(1,3,6,8-tetrahydroxy-9,10-dioxoanthracen-2-yl)butyl] acetate |

InChI |

InChI=1S/C20H18O9/c1-8(22)29-3-2-9(7-21)15-14(25)6-12-17(19(15)27)20(28)16-11(18(12)26)4-10(23)5-13(16)24/h4-6,9,21,23-25,27H,2-3,7H2,1H3/t9-/m1/s1 |

InChIキー |

BWYUKBCRHDFWFF-SECBINFHSA-N |

異性体SMILES |

CC(=O)OCC[C@H](CO)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |

正規SMILES |

CC(=O)OCCC(CO)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |

製品の起源 |

United States |

Enzymatic Transformations Involving 3s Versiconol Acetate

Reductase-Mediated Conversions of Aflatoxin Precursors

Reductase enzymes play a pivotal role in the aflatoxin biosynthetic pathway by catalyzing the reduction of various intermediates. These enzymes are crucial for the formation and subsequent conversion of (3S)-versiconol acetate (B1210297).

The formation of (3S)-versiconol acetate is catalyzed by the enzyme versiconal (B1263273) hemiacetal acetate reductase (VHA reductase), which has been classified under the EC number 1.1.1.353. expasy.orgqmul.ac.uk This enzyme is responsible for the conversion of versiconal hemiacetal acetate (VHA) to versiconol (B1264608) acetate (VOAc). nih.govuniprot.org VHA reductase has been isolated and studied from the mold Aspergillus parasiticus, a known producer of aflatoxins. expasy.orgqmul.ac.uknih.gov The gene encoding this reductase, designated as vrdA, has been identified and is located outside the main aflatoxin gene cluster. rhea-db.org

Research has led to the purification and characterization of two distinct isoforms of VHA reductase, designated as Reductase I and Reductase II, from the cytosol of Aspergillus parasiticus mycelia. nih.govnih.gov These isoforms were successfully separated using DEAE-Sepharose chromatography. nih.gov Although they catalyze the same reaction, they exhibit different biochemical properties. nih.gov

The apparent molecular masses of both reductase I and reductase II have been estimated to be approximately 390 kDa through gel filtration. nih.govnih.gov However, their denaturing molecular masses, determined by SDS-PAGE, are 39 kDa and 40 kDa, respectively. nih.govnih.gov The isoelectric points (pI) for reductase I and II are 6.6 and 6.0, respectively. nih.govnih.gov The optimal pH for their activity also differs, with reductase I having an optimal pH of 8.0 and reductase II an optimal pH of 9.0, though both show a broad optimal range between pH 7.5 and 9.0. nih.govnih.gov

| Property | Reductase I | Reductase II |

| Apparent Molecular Mass (Gel Filtration) | ~390 kDa | ~390 kDa |

| Denaturing Molecular Mass (SDS-PAGE) | 39 kDa | 40 kDa |

| Isoelectric Point (pI) | 6.6 | 6.0 |

| Optimal pH | 8.0 | 9.0 |

The biosynthesis of (3S)-versiconol acetate by VHA reductase is dependent on the presence of a specific coenzyme and exhibits a degree of substrate specificity. The reaction catalyzed by both reductase isoforms requires NADPH as a coenzyme. expasy.orgnih.gov

The primary substrate for the formation of versiconol acetate is versiconal hemiacetal acetate (VHA). nih.govnih.gov The Michaelis-Menten constant (Km) for VHA has been determined for both reductase isoforms. Reductase I has a Km value of 35.4 µM for VHA, while Reductase II has a slightly lower Km of 25.4 µM, suggesting a higher affinity for the substrate. nih.govnih.govresearchgate.net

In addition to the conversion of VHA to VOAc, VHA reductase has been shown to catalyze other reactions within the aflatoxin metabolic grid. uniprot.orgnih.gov These include the conversion of hydroxyversicolorone (B1196034) (HVN) to versicolorone (B1219424) (VONE) and the conversion of versiconal (VHOH) to versiconol (VOH). uniprot.org This indicates that the reductase has a broader substrate specificity than its name might imply. uniprot.orgnih.gov

The kinetics of the conversion of VHA to VOAc by VHA reductase follow the Michaelis-Menten model, as evidenced by the determination of Km values for the substrate. nih.govnih.govlibretexts.org The reaction is a reduction where the hemiacetal group in VHA is reduced to a hydroxyl group in VOAc, with the concomitant oxidation of NADPH to NADP+. expasy.org

The mechanism is believed to be a reversible reaction, as is common for many metabolic enzymes. researchgate.net The enzyme likely binds both the substrate (VHA) and the coenzyme (NADPH) in its active site, facilitating the transfer of a hydride ion from NADPH to the substrate, leading to the formation of the product (VOAc) and the oxidized coenzyme (NADP+).

(3S)-Versiconol acetate is a component of a metabolic grid, a network of interconnected biosynthetic reactions, in the aflatoxin pathway. nih.govresearchgate.netnih.govmicrobiologyresearch.org This grid allows for the interconversion of four key intermediates: versiconal hemiacetal acetate (VHA), versiconol acetate (VOAc), versiconol (VOH), and versiconal (VHOH). nih.govmicrobiologyresearch.org The dynamics of this grid are governed by the activities of two main enzymes: VHA reductase and an esterase. nih.govmicrobiologyresearch.org

The VHA reductase catalyzes the NADPH-dependent reduction of VHA to VOAc and VHOH to VOH. uniprot.orgnih.gov Conversely, the esterase, encoded by the estA gene, catalyzes the hydrolysis of the acetate group from VHA to produce VHOH, and from VOAc to produce VOH. asm.orgexpasy.orgqmul.ac.uk The interplay between the reductase and the esterase allows the fungus to channel intermediates through different branches of the pathway. nih.govnih.gov For example, the inhibition of the esterase by compounds like dichlorvos (B1670471) leads to the accumulation of VHA and VOAc. nih.govasm.org

This metabolic grid provides metabolic flexibility to the organism. nih.gov The main pathway is thought to proceed from VHA to VHOH, but under certain conditions or in the presence of enzymatic blocks, the pathway can be rerouted through VOAc and VOH. nih.gov

The stereochemistry of the intermediates in the aflatoxin pathway is crucial, and the enzymes involved often exhibit strict stereospecificity. researchgate.net The VHA reductase acts on versiconal hemiacetal acetate to produce (3S)-versiconol acetate. expasy.orguniprot.org

Interestingly, when racemic VHA is used as a substrate in cell-free experiments with either of the purified VHA reductase fractions, both (2'S)- and (2'R)-VOAc enantiomers are produced. nih.govnih.gov However, the production of the 2'R isomer is favored over the 2'S isomer, indicating that the reductase isoforms have similar stereospecificities towards the substrate. nih.govnih.gov This suggests that while the enzyme can act on both enantiomers of the substrate, it does so with different efficiencies. The enzymes in the aflatoxin pathway, including the VHA reductase, demonstrate a high degree of stereospecificity which ultimately dictates the configuration of the final aflatoxin products. researchgate.net

Versiconal Hemiacetal Acetate Reductase (EC 1.1.1.353) Activity in (3S)-Versiconol Acetate Formation

Esterase-Mediated Conversions of (3S)-Versiconol Acetate

The conversion of (3S)-versiconol acetate is a key step within a metabolic grid, particularly in the biosynthesis of aflatoxins in fungi like Aspergillus parasiticus. expasy.orgqmul.ac.ukresearchgate.net This transformation is catalyzed by esterase enzymes that facilitate the hydrolysis of the acetate group, a reaction essential for the progression of the metabolic pathway. researchgate.netnih.gov

Versiconal Hemiacetal Acetate Esterase (EC 3.1.1.94) Activity and (S)-Versiconol Generation

The primary enzyme responsible for the conversion of (3S)-versiconol acetate is Versiconal Hemiacetal Acetate Esterase (EC 3.1.1.94). expasy.orgexpasy.org This enzyme's activity leads to the hydrolysis of the ester bond in (3S)-versiconol acetate, yielding (S)-versiconol and acetate as products. expasy.orgqmul.ac.uk This enzymatic step is a part of a larger metabolic grid that contributes to the biosynthesis of aflatoxins. qmul.ac.ukresearchgate.net

Biochemical studies of cell-free extracts from Aspergillus parasiticus have identified and characterized the esterases involved in this conversion. cdnsciencepub.comcdnsciencepub.com Research has shown the presence of at least three distinct VHA esterase activity peaks, suggesting multiple enzymes or isoforms capable of this catalysis. cdnsciencepub.comnih.gov

One of these esterases has been partially purified and characterized, revealing a native molecular mass of approximately 60 kDa. cdnsciencepub.comcdnsciencepub.com Further analysis through SDS-PAGE indicated that the enzyme is likely a dimer composed of two isomeric subunits, each with a molecular mass of about 32 kDa. cdnsciencepub.comnih.gov The stability of the enzyme does not depend on metal ions; however, its stability is enhanced by the presence of 1 mM EDTA and dithiothreitol (B142953) at concentrations between 0.5 and 5 mM. cdnsciencepub.comcdnsciencepub.comnih.gov The gene estA, located within the aflatoxin gene cluster in A. parasiticus, encodes a key esterase with an estimated size of 34 kDa, which may correspond to the purified 32 kDa subunit. nih.gov

| Property | Finding | Source(s) |

|---|---|---|

| Enzyme Commission Number | EC 3.1.1.94 | expasy.orgqmul.ac.uk |

| Native Molecular Mass | ~60 kDa | cdnsciencepub.comcdnsciencepub.com |

| Subunit Molecular Mass | ~32 kDa | cdnsciencepub.comnih.gov |

| Structure | Suggested to be a dimer of isomeric subunits | cdnsciencepub.comcdnsciencepub.com |

| Metal Ion Requirement | None required for stability | cdnsciencepub.com |

| Stabilizing Agents | EDTA (1 mM), Dithiothreitol (0.5-5 mM) | cdnsciencepub.comnih.gov |

| Encoding Gene | estA (in aflatoxin gene cluster) | nih.gov |

The Versiconal Hemiacetal Acetate Esterase (EC 3.1.1.94) is named for its activity on versiconal hemiacetal acetate (VHA), but it also efficiently catalyzes the hydrolysis of (3S)-versiconol acetate (versiconol acetate, VOAc). qmul.ac.uknih.gov The estA-encoded esterase is responsible for both conversions. nih.govresearchgate.netusda.gov

In vitro enzyme assays using cell extracts from A. parasiticus have been performed to quantify the enzyme's activity. The specific activity for the conversion of (3S)-versiconol acetate to (S)-versiconol was measured at 0.51 ± 0.07 pmol mg⁻¹ min⁻¹. asm.org For comparison, the activity for the conversion of VHA to versiconal (VHOH) was 1.10 ± 0.13 pmol mg⁻¹ min⁻¹. asm.org This demonstrates the enzyme's capacity to act on both key substrates within the aflatoxin metabolic grid. nih.govasm.org

| Substrate | Product | Specific Activity (pmol mg⁻¹ min⁻¹) | Source(s) |

|---|---|---|---|

| (3S)-Versiconol Acetate (VOAc) | (S)-Versiconol (VOH) | 0.51 ± 0.07 | asm.org |

| Versiconal Hemiacetal Acetate (VHA) | Versiconal (VHOH) | 1.10 ± 0.13 | asm.org |

The fundamental reaction catalyzed by Versiconal Hemiacetal Acetate Esterase is a hydrolysis. expasy.orgnih.gov The enzyme, classified as a versiconal-hemiacetal-acetate O-acetylhydrolase, utilizes a water molecule to cleave the O-acetyl ester bond of (3S)-versiconol acetate. qmul.ac.ukenzyme-database.org This hydrolytic cleavage results in the release of the acetate group as a free acetate ion and the formation of the corresponding alcohol, (S)-versiconol. expasy.orgqmul.ac.uk The primary product of this enzymatic hydrolysis has been confirmed to be versiconal, which is stable at a neutral pH. nih.gov

Influence of Esterase Activity on Pathway Flux through (3S)-Versiconol Acetate

The activity of the estA-encoded esterase is a significant controlling factor for the metabolic flux through the branch point involving (3S)-versiconol acetate in the aflatoxin pathway. nih.govresearchgate.net This has been demonstrated through gene deletion experiments. nih.govusda.gov

When the estA gene was deleted from A. parasiticus, the mutants exhibited a drastic reduction in esterase activity—down to approximately 10% of the wild-type level for the conversions of both (3S)-versiconol acetate and VHA. nih.govasm.org Consequently, these mutants accumulated the esterase substrates, primarily VHA and, to a lesser extent, (3S)-versiconol acetate. nih.govusda.gov This accumulation indicates a metabolic bottleneck at the esterase step, confirming that this enzyme's activity is crucial for the efficient flow of intermediates through the pathway. nih.gov Similarly, the application of the esterase inhibitor dichlorvos to wild-type A. parasiticus also resulted in the accumulation of (3S)-versiconol acetate and VHA, further supporting the enzyme's critical role in pathway flux. researchgate.netresearchgate.net

Stereochemical Consequences of Esterase Reactions on the (3S)-Versiconol Acetate Skeleton

Investigations into the stereochemical nature of the esterase reaction have yielded specific insights. Studies utilizing chiral high-performance liquid chromatography (HPLC) examined the conversion of racemic substrates. nih.govasm.org The results of these analyses demonstrated that the esterase activity responsible for converting (3S)-versiconol acetate to (S)-versiconol, as well as VHA to versiconal, does not exhibit stereospecificity toward the 2' carbon atom of the substrate skeleton. nih.gov This lack of stereospecificity means the enzyme can act on both (2'S)- and (2'R)-enantiomers of its substrates. nih.gov The ultimate stereoconfiguration of the final aflatoxin products is therefore determined not by this esterase step, but by other, highly stereospecific enzymes later in the biosynthetic pathway, such as the cyclase that converts versiconal to versicolorin (B1264617) B. nih.gov

Contextual Interplay of Enzymes within the Aflatoxin Biosynthesis Pathway

The biosynthesis of aflatoxins involves a metabolic grid where several intermediates, including (3S)-versiconol acetate, are interconverted by a suite of enzymes. This intricate network allows the fungus to efficiently channel precursors towards the final aflatoxin products.

Relationship between Reductase, Esterase, and Monooxygenase Activities

The conversion of intermediates within the aflatoxin pathway is a highly regulated process involving the coordinated action of reductases, esterases, and monooxygenases.

A crucial metabolic grid in aflatoxin biosynthesis involves versiconal hemiacetal acetate (VHA), versiconol acetate (VOAc), versiconol (VOH), and versiconal (VHOH). nih.govmicrobiologyresearch.org The enzymes responsible for the interconversions within this grid are primarily reductases and esterases. asm.orgnih.gov

The conversion of versiconal hemiacetal acetate (VHA) to (3S)-versiconol acetate is catalyzed by a reductase, specifically VHA reductase. asm.orgnih.gov This same enzyme is also capable of converting hydroxyversicolorone (HVN) to versicolorone (VONE). nih.govnih.gov

An esterase, encoded by the estA gene, plays a vital role in this metabolic grid. asm.org This enzyme catalyzes the hydrolysis of versiconal hemiacetal acetate (VHA) to versiconal (VHOH) and, significantly, also converts (3S)-versiconol acetate to versiconol (VOH). nih.govasm.org Studies with estA-deleted mutants of Aspergillus parasiticus have shown a significant decrease in the conversion of both VHA to VHOH and VOAc to VOH, confirming the dual role of this esterase. asm.orgusda.gov The inhibitor dichlorvos has been used to demonstrate the importance of this esterase activity, as its application leads to the accumulation of VHA and VOAc. microbiologyresearch.orgasm.org

Monooxygenase activity is also a key component of this pathway. A Baeyer-Villiger monooxygenase, MoxY, is responsible for the conversion of hydroxyversicolorone (HVN) to versiconal hemiacetal acetate (VHA) and versicolorone (VN) to (3S)-versiconol acetate (VOAc). mdpi.com This enzyme, dependent on NADPH, is crucial for feeding intermediates into the metabolic grid where reductases and esterases then act. mdpi.comnih.gov

The interplay between these enzymes is evident in the metabolic grid. For instance, VONE, produced from HVN by VHA reductase, can be converted to VOAc by a monooxygenase. nih.govasm.org This demonstrates a sequential action of reductase and monooxygenase. Subsequently, the esterase can act on VOAc to produce VOH.

Table 1: Key Enzymatic Reactions Involving (3S)-Versiconol Acetate and Related Intermediates

| Enzyme Class | Specific Enzyme (Gene) | Substrate(s) | Product(s) |

| Reductase | VHA reductase | Versiconal hemiacetal acetate (VHA) | (3S)-Versiconol acetate (VOAc) |

| Hydroxyversicolorone (HVN) | Versicolorone (VONE) | ||

| Esterase | Esterase (estA) | (3S)-Versiconol acetate (VOAc) | Versiconol (VOH) |

| Versiconal hemiacetal acetate (VHA) | Versiconal (VHOH) | ||

| Monooxygenase | MoxY | Hydroxyversicolorone (HVN) | Versiconal hemiacetal acetate (VHA) |

| Versicolorone (VN) | (3S)-Versiconol acetate (VOAc) |

Contribution of (3S)-Versiconol Acetate Conversions to Overall Aflatoxin Production Pathways

The enzymatic conversions of (3S)-versiconol acetate are part of a side pathway within the larger aflatoxin biosynthesis network. nih.govasm.org The main pathway is considered to be the conversion of hydroxyversicolorone (HVN) to versiconal hemiacetal acetate (VHA) and then to versiconal (VHOH). nih.govasm.org However, the pathway involving (3S)-versiconol acetate provides an alternative route to versiconol (VOH), which is a precursor to later intermediates in the aflatoxin pathway.

The formation of (3S)-versiconol acetate from versicolorone is catalyzed by the monooxygenase MoxY. mdpi.com This reaction is a key branching point, directing a portion of the metabolic flow towards the versiconol branch of the metabolic grid. Once formed, (3S)-versiconol acetate is a direct substrate for the estA-encoded esterase, which hydrolyzes it to versiconol (VOH). nih.govasm.org

The existence of this metabolic grid, including the conversions of (3S)-versiconol acetate, highlights the metabolic flexibility of aflatoxin-producing fungi. While the HVN to VHA to VHOH route may be the most direct, the side pathway through (3S)-versiconol acetate ensures that the fungus can still produce the necessary precursors for aflatoxin synthesis even if there are fluctuations in the activities of the primary enzymes. asm.org The accumulation of VHA and VOAc in the presence of the esterase inhibitor dichlorvos underscores the importance of the esterase-catalyzed steps in advancing the pathway towards aflatoxin production. microbiologyresearch.org

Genetic and Molecular Basis of 3s Versiconol Acetate Metabolism

Genomic Organization of the Aflatoxin Gene Cluster and Associated Loci

The majority of the genes responsible for aflatoxin biosynthesis are organized in a large contiguous segment of DNA known as the aflatoxin gene cluster. Current time information in Noonu Atoll, MV.nih.govmdpi.com This cluster, approximately 75 to 80 kilobases (kb) in size, is situated on chromosome 3 of the fungal genome in key aflatoxigenic species such as Aspergillus flavus and Aspergillus parasiticus. Current time information in Noonu Atoll, MV.mdpi.com The cluster is estimated to contain around 30 distinct genes that encode the enzymes and regulatory proteins necessary for the synthesis of aflatoxins. mdpi.com

The genes within this cluster are tightly regulated, ensuring a coordinated expression pattern. Among the crucial genes in the cluster are the pathway-specific transcriptional regulator, aflR, and an adjacent, divergently transcribed gene known as aflS (also referred to as aflJ). scispace.comnih.gov The aflR gene product is a zinc-finger DNA-binding protein that activates the transcription of most of the structural genes within the aflatoxin cluster. scispace.com The aflS gene product appears to function as a co-activator, enhancing the transcriptional activity of aflR. nih.gov

While most of the biosynthetic pathway is encoded within this cluster, at least one key gene involved in the metabolism of a (3S)-versiconol acetate (B1210297) precursor, vrdA, has been identified outside of this locus. nih.gov The presence of this external gene highlights a more complex regulatory and functional network than what is contained solely within the primary gene cluster.

| Characteristic | Description | References |

| Location | Chromosome 3 | Current time information in Noonu Atoll, MV.mdpi.com |

| Size | ~75-80 kb | Current time information in Noonu Atoll, MV.mdpi.com |

| Number of Genes | ~30 | mdpi.com |

| Key Regulatory Genes | aflR, aflS (aflJ) | scispace.comnih.gov |

| External Loci | vrdA | nih.gov |

Genetic Determinants of Enzymes Involved in (3S)-Versiconol Acetate Biosynthesis

The formation of (3S)-versiconol acetate is a critical step in the aflatoxin biosynthetic pathway, catalyzed by specific enzymes encoded by distinct genes. These include a reductase responsible for the conversion of versiconal (B1263273) hemiacetal acetate and an esterase that acts on the same substrate.

The vrdA gene encodes a reductase that catalyzes the conversion of versiconal hemiacetal acetate to (3S)-versiconol acetate. nih.gov This enzyme plays a role in a metabolic grid involving several related intermediates.

The vrdA gene was cloned from Aspergillus parasiticus. nih.gov Sequence analysis revealed that the gene does not share homology with any sequences within the established aflatoxin gene cluster, confirming its location outside of this primary locus. The complementary DNA (cDNA) of vrdA was found to encode a protein with a calculated molecular weight of 38,566 Daltons. The genomic sequence of vrdA is interrupted by three introns. nih.gov The nucleotide sequences for the vrdA cDNA and genomic DNA have been deposited in the GenBank database under accession numbers AB025578 and AB025579, respectively. nih.gov

| Gene | Protein Product | Molecular Weight (Da) | Genomic Features | GenBank Accession (cDNA) | GenBank Accession (Genomic) | Reference |

| vrdA | Versiconal Hemiacetal Acetate Reductase | 38,566 | 3 introns | AB025578 | AB025579 | nih.gov |

The expression of the vrdA gene is not under the control of the primary aflatoxin pathway regulator, AflR. nih.gov Studies have shown that vrdA is expressed even in aflR deletion mutants. nih.gov Despite this, the gene is expressed under culture conditions that are conducive to aflatoxin production. nih.gov This suggests that while vrdA participates in the metabolic processes related to aflatoxin synthesis, its transcriptional regulation is independent of the main regulatory cascade governing the aflatoxin gene cluster. The downregulation of vrdA has been observed in the presence of certain inhibitory compounds, indicating that its expression can be influenced by external factors. nih.gov

The estA gene, also known as aflJ, encodes an esterase that is crucial for the conversion of versiconal hemiacetal acetate to versiconal. scispace.comresearchgate.net This enzyme is also capable of converting versiconol (B1264608) acetate to versiconol. researchgate.net

The estA gene is located within the aflatoxin gene cluster, adjacent to the regulatory gene aflR. nih.gov Its expression is regulated by AflR. nih.gov In Aspergillus parasiticus, the disruption of aflJ (estA) resulted in a significant reduction in the expression of several other aflatoxin biosynthesis genes, including aflC, aflD, aflM, and aflP, leading to a loss of the ability to synthesize aflatoxin intermediates. nih.gov Functional analysis through gene deletion in A. parasiticus demonstrated that mutants lacking the estA gene accumulated versiconal hemiacetal acetate and versicolorin (B1264617) A, while the production of downstream intermediates was significantly reduced. researchgate.net This confirms the essential role of the estA-encoded esterase in the aflatoxin biosynthetic pathway.

The estA (aflJ) Gene Encoding Versiconal Hemiacetal Acetate Esterase

Broader Genetic Regulation of the Aflatoxin Pathway Impacting (3S)-Versiconol Acetate Accumulation

The central regulator of the aflatoxin gene cluster is the aflR gene. reviberoammicol.com It encodes a 47-kDa protein, AflR, which contains a GAL4-type binuclear zinc finger motif that allows it to bind to a specific palindromic DNA sequence (5'-TCGN5CGR-3') found in the promoter regions of most aflatoxin structural genes. mdpi.comnih.gov The binding of AflR is a prerequisite for the transcriptional activation of these genes. mdpi.com

Deletion or disruption of aflR effectively silences the expression of the structural genes, including those responsible for the synthesis of versiconol acetate precursors, thereby abolishing aflatoxin production. mdpi.comoup.com Conversely, overexpression of aflR can lead to a significant increase in the transcription of pathway genes and a subsequent rise in aflatoxin accumulation. mdpi.comnih.gov The AflR protein itself is subject to regulation, and its expression is influenced by the gene aflS (also known as aflJ), which is located adjacent to aflR. nih.govportlandpress.com AflS is thought to act as a co-activator or enhancer, interacting with AflR to boost the transcription of target genes. nih.govportlandpress.com Therefore, the regulatory activity of aflR and its interplay with aflS are paramount in determining the flux through the pathway and, consequently, the level of intermediates like (3S)-versiconol acetate.

The production of aflatoxin, and by extension the accumulation of its intermediates, is tightly controlled by environmental signals. asm.org Fungal cells integrate information about their surroundings to modulate the expression of the aflatoxin gene cluster. Key environmental factors include:

Temperature: Aflatoxin production is optimal around 28-30°C and significantly decreases at 37°C, even though the latter is often optimal for fungal growth. frontiersin.orgsemanticscholar.org This temperature-dependent regulation affects the transcript levels of the structural genes in the pathway. nih.govresearchgate.net

Carbon and Nitrogen Sources: The type and availability of nutrients are critical. Simple sugars like glucose and sucrose (B13894) generally support aflatoxin synthesis, while certain nitrogen sources, such as nitrate, can be repressive. mdpi.comnih.govnih.gov The effect of nitrogen is partly mediated by the AreA regulator, which can compete with AflR for binding sites in the aflR-aflS intergenic region. mdpi.com

pH: The pH of the environment also plays a role. Acidic conditions (e.g., pH below 6.0) tend to promote the production of B-type aflatoxins, while alkaline conditions are generally non-conducive to toxin synthesis. nih.govnih.gov This may be linked to the pH-responsive transcription factor PacC, which has a potential binding site in the aflR promoter. nih.govnih.gov

Oxidative Stress: There is a demonstrated link between oxidative stress and the activation of aflatoxin biosynthesis, suggesting that the pathway may play a role in the fungus's response to cellular stress. frontiersin.org

These environmental signals are transduced through complex signaling pathways that ultimately converge on the regulatory machinery of the aflatoxin gene cluster, modulating the expression of aflR and the structural genes to control the synthesis of (3S)-versiconol acetate and other pathway intermediates. nih.govsemanticscholar.org

Table 2: Influence of Environmental Factors on Aflatoxin Gene Expression

| Environmental Factor | Effect on Aflatoxin Gene Expression | Mediating Regulators (Examples) | Reference |

|---|---|---|---|

| Temperature | Optimal expression at 28-30°C; repression at higher temperatures (~37°C). | Affects structural gene transcript levels, though aflR expression may not change significantly. | frontiersin.orgsemanticscholar.orgresearchgate.net |

| Nitrogen Source | Nitrate sources can repress gene expression. | AreA | mdpi.comnih.gov |

| pH | Alkaline pH represses gene expression. | PacC | nih.govnih.gov |

| Carbon Source | Expression is supported by simple sugars (e.g., glucose). | AflR | nih.govresearchgate.net |

Comparative Genomics of (3S)-Versiconol Acetate Related Genes Across Aflatoxigenic Fungi

Comparative genomics provides valuable insights into the evolution and conservation of the aflatoxin biosynthetic pathway. The gene cluster responsible for aflatoxin synthesis is found in several Aspergillus species, most notably A. flavus and A. parasiticus. reviberoammicol.com

Studies comparing the aflatoxin gene clusters of A. flavus and A. parasiticus reveal a high degree of sequence homology, typically between 90-99%. nih.govasm.org The order and orientation of the genes, including those involved in the synthesis and conversion of versiconol acetate precursors, are also largely conserved within a 60-75 kb region of the chromosome. asm.orgreviberoammicol.com This high level of conservation suggests a common evolutionary origin and strong selective pressure to maintain the cluster's integrity.

The sterigmatocystin (B1681140) (ST) cluster in A. nidulans is considered a model for the evolutionary progenitor of the aflatoxin cluster. While it contains homologs for many of the aflatoxin genes, such as stcI (the homolog of estA), it lacks certain genes, like the O-methyltransferase (aflP/omtA) required for the final steps of aflatoxin synthesis, which is why it terminates at ST. asm.orgnih.gov These comparative studies highlight how gene duplication, divergence, and loss have shaped the metabolic capabilities of different fungal species, leading to the production of a diverse array of related mycotoxins. asm.org

Fungal Producers and Environmental Contexts

Aspergillus parasiticus as a Primary Producer and Research Model for (3S)-Versiconol Acetate (B1210297)

Aspergillus parasiticus is a well-documented producer of aflatoxins and serves as a primary model organism for studying the biosynthesis of these mycotoxins. uniprot.orgnih.govnih.gov Within the intricate aflatoxin biosynthetic pathway, (3S)-versiconol acetate emerges as a key intermediate. expasy.orgrhea-db.org

The formation and conversion of (3S)-versiconol acetate are part of a metabolic grid involving several related compounds, including versiconal (B1263273) hemiacetal acetate, versiconol (B1264608), and versiconal. researchgate.netnih.gov Research has identified specific enzymes within A. parasiticus that are responsible for these transformations. For instance, a versiconal hemiacetal acetate reductase, encoded by the vrdA gene, catalyzes the conversion of versiconal hemiacetal acetate to (3S)-versiconol acetate. rhea-db.orguniprot.org This reaction is NADP+ dependent. uniprot.org Conversely, an esterase encoded by the estA gene is responsible for the hydrolysis of (3S)-versiconol acetate to (S)-versiconol. uniprot.orgnih.govexpasy.org

Studies involving mutant strains of A. parasiticus have been instrumental in elucidating these pathways. For example, deletion of the estA gene in an O-methylsterigmatocystin-accumulating strain of A. parasiticus led to the accumulation of versiconal hemiacetal acetate and a small amount of versiconol acetate. nih.gov Furthermore, the addition of the esterase inhibitor dichlorvos (B1670471) to A. parasiticus cultures also resulted in the accumulation of versiconol acetate and versiconal hemiacetal acetate, further confirming the role of esterases in this metabolic grid. researchgate.netpsu.edu

The entire metabolic grid, including the reactions involving (3S)-versiconol acetate, appears to be specifically functional under conditions that are conducive to aflatoxin production. nih.gov The expression of genes like vrdA is dependent on the culture medium. nih.govebi.ac.uk

Table 1: Key Enzymes in Aspergillus parasiticus Involved in (3S)-Versiconol Acetate Metabolism

| Enzyme | Gene | Reaction Catalyzed | Cofactor/Inhibitor | Reference |

|---|---|---|---|---|

| Versiconal hemiacetal acetate reductase | vrdA | Versiconal hemiacetal acetate → (3S)-Versiconol acetate | NADP+ | rhea-db.orguniprot.org |

| Versiconal hemiacetal acetate esterase | estA (aflJ) | (3S)-Versiconol acetate → (S)-Versiconol | Dichlorvos (inhibitor) | uniprot.orgnih.govexpasy.org |

Role of Aspergillus flavus in (3S)-Versiconol Acetate Related Pathway Studies

Aspergillus flavus is another prominent aflatoxin-producing fungus that shares a high degree of genetic homology with A. parasiticus regarding the aflatoxin gene cluster. nih.gov Consequently, it also serves as a crucial organism for studying the biosynthesis of these mycotoxins, including the metabolic steps involving (3S)-versiconol acetate.

In A. flavus, the conversion of versicolorone (B1219424) to versiconol acetate is catalyzed by a Baeyer–Villiger monooxygenase encoded by the moxY gene. mdpi.com This enzyme is also responsible for the parallel reaction converting hydroxyversicolorone (B1196034) to versiconal hemiacetal acetate. mdpi.comresearchgate.net The expression of these pathway genes and subsequent production of aflatoxins are regulated by the transcription factor AflR. nih.gov

Studies on A. flavus have also highlighted the impact of environmental factors on the aflatoxin biosynthetic pathway. For instance, the addition of dichlorvos to A. flavus cultures has been shown to inhibit aflatoxin production and lead to the accumulation of versiconal hemiacetal acetate, a precursor to the metabolic grid where (3S)-versiconol acetate resides. ebi.ac.uk

Identification of (3S)-Versiconol Acetate in Other Fungal Species (e.g., Aspergillus versicolor)

While most extensively studied in the context of aflatoxin-producing species, intermediates of this pathway, including those structurally related to (3S)-versiconol acetate, have been identified in other fungi. Aspergillus versicolor is known to produce a wide array of secondary metabolites. researchgate.net Although direct isolation of (3S)-versiconol acetate from A. versicolor is not as prominently documented as in A. parasiticus or A. flavus, the presence of related biosynthetic pathways is evident. biocyc.org

The biosynthesis of sterigmatocystin (B1681140), a precursor to aflatoxins produced by species like Aspergillus nidulans and some strains of A. versicolor, shares the initial biosynthetic steps up to versicolorin (B1264617) B. biocyc.org This commonality suggests that the metabolic grid involving versiconal hemiacetal acetate and its derivatives, including the potential for (3S)-versiconol acetate formation, is likely conserved in these species.

Influence of Culture Conditions on (3S)-Versiconol Acetate Metabolism

The metabolism of (3S)-versiconol acetate and its related compounds is highly sensitive to the culture conditions. researchgate.net The expression of genes encoding the enzymes responsible for its formation and conversion is tightly regulated.

In A. parasiticus, the expression of the vrdA gene, which encodes the reductase that can form (3S)-versiconol acetate, is dependent on the composition of the culture medium. nih.govebi.ac.uk For instance, the gene is expressed in a glucose and yeast extract medium but not in a peptone and yeast extract medium. nih.gov Temperature also plays a crucial role, with gene expression being repressed at 37°C. nih.gov These findings suggest that the metabolic grid involving (3S)-versiconol acetate is specifically activated under conditions that favor aflatoxin biosynthesis. nih.gov

The presence of inhibitors can also dramatically alter the metabolic flux. The addition of the esterase inhibitor dichlorvos to cultures of A. parasiticus leads to the accumulation of versiconol acetate and versiconal hemiacetal acetate, demonstrating a blockage in their conversion to downstream products. researchgate.netebi.ac.uk

Analytical Methodologies for Investigation of 3s Versiconol Acetate

Chromatographic Separation Techniques for Pathway Intermediates

Chromatographic techniques are fundamental for isolating and quantifying (3S)-versiconol acetate (B1210297) and other aflatoxin precursors from complex biological matrices, such as fungal culture extracts.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of aflatoxin pathway intermediates. Its high resolution and sensitivity make it ideal for separating structurally similar compounds. In the context of versiconol (B1264608) acetate and its related metabolites like versiconal (B1263273) hemiacetal acetate (VHA), versiconol (VOH), and versicolorin (B1264617) C (VC), reversed-phase HPLC is commonly employed.

Researchers have developed specific HPLC methods to monitor the enzymatic conversions within the aflatoxin metabolic grid. For instance, the conversion of VHA to versiconol acetate (VOAc) and other intermediates can be tracked and quantified using HPLC systems equipped with UV-Vis or diode array detectors, often monitoring at a wavelength of 290 nm. Chiral HPLC has also been instrumental in examining the stereochemical changes during the biosynthesis process, separating the (2'S)- and (2'R)-VOAc enantiomers. The combination of Ultra-High Performance Liquid Chromatography (UHPLC) with high-resolution mass spectrometry (HRMS) has emerged as a powerful tool for the quantitative analysis of multiple metabolites in the aflatoxin pathway, offering enhanced speed and resolution.

| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| VHA, VOAc, VHOH, VC | Not Specified | Acetonitrile-tetrahydrofuran-water (25:20:55, v/v/v) | Not Specified | UV (290 nm) | |

| Aflatoxin Intermediates | Not Specified | Acetonitrile-tetrahydrofuran-water (18:17:65, v/v/v) | Not Specified | UV | |

| (2'S)- and (2'R)-VOAc | Chiral Column | Not Specified | Not Specified | Not Specified | |

| Aflatoxins and Precursors | C18 Column | Acidified Methanol and Acetonitrile (B52724) (90:10, v/v) | 1.0 mL/min | Diode Array Detector (DAD) at 203 nm |

Thin-Layer Chromatography (TLC) in Metabolic Screening

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the preliminary screening and identification of aflatoxin intermediates in fungal extracts. It is particularly useful for visualizing the metabolic profile of fungal strains, including those where specific enzymes are inhibited, leading to the accumulation of precursors like versiconol acetate.

In practice, extracts from fungal mycelia are spotted on silica (B1680970) gel plates. The plates are then developed using specific solvent systems to achieve separation. The choice of mobile phase is critical for resolving compounds with different polarities. After development, the separated compounds are visualized, often under UV light, where they may exhibit characteristic fluorescence or coloration. The identity of a compound can be tentatively confirmed by comparing its retention factor (Rf) value and color with that of a known standard. While primarily qualitative, TLC can be used for semi-quantitative analysis.

| Stationary Phase | Mobile Phase (Developing Solvent System) | Application | Reference |

|---|---|---|---|

| Silica Gel | Toluene-ethyl acetate-acetic acid (TEA) | Identification of aflatoxin intermediates like VHA and VOAc | |

| Silica Gel | Chloroform-ethyl acetate-formic acid (CEF) | Further resolution of intermediates separated by the TEA system | |

| Silica Gel | Ethyl acetate-methanol-water (100:13.5:10, v/v/v) | General screening for anthraquinones |

Advanced Spectroscopic Characterization for Structural and Stereochemical Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural and stereochemical determination of (3S)-versiconol acetate. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) Applications

Furthermore, ¹³C NMR studies using ¹³C-labeled acetate precursors have been used to investigate the biosynthesis of versiconol acetate, confirming its origin from a single polyketide chain, which is a key step in the formation of aflatoxins.

| Nucleus | Key Chemical Shift (δ) / Observation | Structural Implication | Reference |

|---|---|---|---|

| ¹³C | ~113.0 ppm | Presence of a five-membered hemiacetal carbon | |

| ¹³C | Absence of a signal in the aldehyde carbonyl region (~190-200 ppm) | Contradicts an open-chain aldehyde structure | |

| ¹H | AA'BB' pattern (e.g., δ 8.03 and δ 6.92) | Indicates a para-substituted benzene (B151609) ring in related flavonoid structures |

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. When coupled with a chromatographic system like HPLC or GC (LC-MS or GC-MS), it allows for the confident identification of intermediates like versiconol acetate in complex mixtures.

In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, providing the molecular weight. Further fragmentation of this ion by techniques like tandem MS (MS/MS) produces a characteristic pattern of fragment ions. This fragmentation pattern serves as a molecular fingerprint that can be used for identification and structural elucidation by interpreting the neutral losses and the m/z of the resulting fragments.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula for a given molecular ion, which is a critical step in identifying unknown compounds or confirming the identity of known ones like (3S)-versiconol acetate. UHPLC-HRMS methods have been developed for the comprehensive analysis of the aflatoxin biosynthetic pathway, enabling the accurate quantification and identification of numerous precursors and metabolites in a single run. The accurate mass data obtained from HRMS for both the parent ion and its fragment ions significantly increases the confidence in structural assignments.

| Technique | Information Obtained | Application for (3S)-Versiconol Acetate | Reference |

|---|---|---|---|

| LC-MS/MS | Molecular Weight, Fragmentation Pattern | Identification and confirmation in food matrices and biological extracts | |

| GC-MS | Molecular Ion Peak (M+), Fragmentation Analysis | Identification of related acetate-containing terpenes by interpreting fragment ions (e.g., loss of acetic acid or isopropyl groups) | |

| UHPLC-HRMS | Accurate Mass, Elemental Formula | Unambiguous identification and quantitative analysis of pathway intermediates |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) stands as a pivotal technique for the comprehensive metabolite profiling of fungal extracts, enabling the sensitive and selective detection of intermediates in complex biosynthetic pathways, such as that of (3S)-versiconol acetate. This powerful analytical tool combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing detailed information on the retention time, molecular weight, and structure of the target analyte.

In the context of analyzing (3S)-versiconol acetate from fungal cultures, such as those of Aspergillus parasiticus, a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is typically employed. The separation is commonly achieved on a C18 stationary phase, which effectively retains semi-polar compounds like (3S)-versiconol acetate. The mobile phase generally consists of a gradient mixture of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) acetate to improve chromatographic peak shape and ionization efficiency.

Following chromatographic separation, the eluent is introduced into the mass spectrometer, where the molecules are ionized, most commonly using electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is then utilized for structural elucidation and confirmation. In this process, the precursor ion corresponding to (3S)-versiconol acetate is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This fragmentation data, in conjunction with the accurate mass measurement of the precursor and fragment ions, allows for the confident identification of (3S)-versiconol acetate in complex biological matrices. The general parameters for a typical LC-MS/MS analysis of (3S)-versiconol acetate are outlined in the interactive table below.

Table 1: Representative LC-MS/MS Parameters for the Analysis of (3S)-Versiconol Acetate

| Parameter | Condition |

|---|---|

| Chromatographic System | UHPLC or HPLC |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Linear gradient from 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan MS/MS |

| Precursor Ion (M+H)⁺ | To be determined based on the exact mass of (3S)-versiconol acetate |

| Fragment Ions | Characteristic product ions resulting from the loss of water and the acetate group |

Radiotracer and Isotopic Labeling Strategies for Biosynthetic Pathway Delineation

Radiotracer and isotopic labeling studies have been fundamental in delineating the biosynthetic pathway of (3S)-versiconol acetate, confirming its role as an intermediate in the biosynthesis of aflatoxins. These techniques involve feeding a microbial culture with a precursor molecule that has been enriched with a stable or radioactive isotope. The fate of the labeled atoms can then be traced through the metabolic network, providing direct evidence for biosynthetic relationships between compounds.

In the case of (3S)-versiconol acetate, a polyketide-derived metabolite, early and pivotal studies utilized acetate labeled with carbon-13 (¹³C) or carbon-14 (B1195169) (¹⁴C). rsc.orgnih.govnih.gov When Aspergillus parasiticus cultures were supplemented with [1-¹³C]-acetate or [1,2-¹³C]-acetate, the resulting (3S)-versiconol acetate was found to be enriched with the isotope. rsc.org The specific pattern of ¹³C incorporation into the molecule, as determined by nuclear magnetic resonance (NMR) spectroscopy, provided conclusive evidence that (3S)-versiconol acetate is assembled from a single C20 polyketide chain, which is in turn formed from the head-to-tail condensation of ten acetate units. rsc.org

Kinetic pulse-labeling experiments with [1,2-¹⁴C]acetate have further solidified the role of versiconol acetate as a transient intermediate in the aflatoxin pathway. nih.gov In these experiments, the radiolabeled precursor is introduced to the culture for a short period, and the incorporation of the radiolabel into various metabolites is monitored over time. The observation that radioactivity appears in versiconol acetate and subsequently diminishes as it is converted to downstream products provides strong evidence for its intermediary status.

The results from these isotopic labeling studies are crucial for understanding the sequence of enzymatic reactions that lead to the formation of complex natural products. The table below illustrates the expected labeling pattern in the polyketide backbone of (3S)-versiconol acetate when derived from singly and doubly labeled acetate precursors.

Table 2: Expected Isotopic Labeling Pattern in the Polyketide Backbone of (3S)-Versiconol Acetate from Labeled Acetate Precursors

| Labeled Precursor | Description of Labeling Pattern in the Polyketide Chain |

|---|---|

| [1-¹³C]-Acetate (CH₃-¹³COOH) | Alternating carbon atoms of the polyketide backbone will be labeled with ¹³C. |

| [2-¹³C]-Acetate (¹³CH₃-COOH) | The other set of alternating carbon atoms of the polyketide backbone will be labeled with ¹³C. |

| [1,2-¹³C]-Acetate (¹³CH₃-¹³COOH) | Intact two-carbon units derived from acetate will be incorporated, leading to adjacent ¹³C-¹³C pairs along the polyketide backbone. |

Chemical Synthesis and Analog Design for Biosynthetic Studies

Strategies for the Chemical Synthesis of (3S)-Versiconol Acetate (B1210297) and Related Chirality

A common retrosynthetic approach for this class of molecules involves disconnecting the tetrahydroanthraquinone (B8792033) core. nih.gov Key strategies often rely on building the chiral center early in the synthetic sequence and then constructing the aromatic rings, or introducing the chirality at a later stage through stereoselective reactions.

One potential strategy could involve an asymmetric Diels-Alder reaction. A suitably substituted naphthoquinone could react with a chiral diene to construct the tetrahydroanthraquinone skeleton with control over the stereochemistry at the C-3 position. acs.org The choice of a chiral auxiliary on the diene or a chiral Lewis acid catalyst would be crucial for inducing the desired (S)-configuration.

Another approach could utilize a chiral pool strategy, starting from a readily available enantiopure starting material that already contains the required stereocenter. nih.gov This chiral fragment could then be elaborated through a series of reactions, such as annulations or cross-coupling reactions, to build the final tricyclic structure. For instance, a chiral building block containing the C-3 hydroxyl group could be coupled with a phthalide (B148349) derivative, followed by cyclization to form the anthraquinone (B42736) core.

Furthermore, enzymatic resolutions or desymmetrization of a prochiral precursor could be employed to establish the (3S) stereocenter. A racemic mixture of versiconol (B1264608) could potentially be resolved using a lipase (B570770) that selectively acetylates the (3S)-enantiomer, or hydrolyzes an ester group from a racemic mixture of versiconol esters.

The table below summarizes potential key reactions and strategies that could be adapted for the chiral synthesis of (3S)-versiconol acetate.

| Strategy | Key Reaction | Chirality Source | Potential Advantages |

| Asymmetric Diels-Alder | [4+2] Cycloaddition | Chiral auxiliary or catalyst | Convergent, potential for high enantioselectivity |

| Chiral Pool Synthesis | Annulation/Cross-coupling | Enantiopure starting material | Pre-defined stereochemistry |

| Enzymatic Resolution | Transesterification/Hydrolysis | Lipase or other hydrolase | High enantioselectivity under mild conditions |

Development of Synthetic Analogues as Probes for Enzymatic Mechanisms

The study of the enzymatic mechanisms within the aflatoxin biosynthetic pathway can be significantly advanced through the use of synthetic analogues of intermediates like (3S)-versiconol acetate. These analogues are designed to probe specific enzyme-substrate interactions, inhibit particular enzymatic steps, or report on enzymatic activity.

A key strategy in designing such probes is to create molecules that mimic the natural substrate but possess modified functionalities. For instance, to study the esterase responsible for the hydrolysis of the acetate group in versiconol acetate, non-hydrolyzable analogues could be synthesized. nih.govnih.govacs.orgacs.org Replacing the ester linkage with a stable ether or amide bond would create a molecule that can bind to the enzyme's active site without being turned over, thus acting as a competitive inhibitor and allowing for structural studies of the enzyme-inhibitor complex.

Another approach involves synthesizing analogues with altered electronic properties or steric bulk around the acetate group to investigate the substrate specificity of the esterase. By systematically modifying the acyl group (e.g., replacing acetate with propionate, butyrate, or a bulkier pivalate (B1233124) group), researchers can map the active site of the enzyme and determine the structural requirements for substrate recognition and catalysis.

Furthermore, fluorescently or isotopically labeled analogues of (3S)-versiconol acetate can be synthesized to serve as reporter probes. A fluorescent tag attached to a non-critical position of the molecule would allow for the real-time monitoring of enzyme activity and the localization of the intermediate within cellular compartments. Isotopically labeled analogues (e.g., with ¹³C or ²H) are invaluable for NMR-based studies to track the metabolic fate of the molecule and to elucidate the mechanisms of downstream enzymatic transformations.

The following table outlines different types of synthetic analogues and their potential applications in studying the enzymatic mechanisms involving (3S)-versiconol acetate.

| Analogue Type | Modification | Purpose | Example Application |

| Non-hydrolyzable Analogue | Ester replaced with ether or amide | Competitive inhibition, structural studies | X-ray crystallography of the esterase-inhibitor complex |

| Sterically/Electronically Modified Analogue | Altered acyl group | Probing substrate specificity | Kinetic analysis of the esterase with different acyl substrates |

| Reporter Probe | Fluorescent or isotopic label | Tracking and quantification | Real-time enzyme assays, metabolic flux analysis |

Application of Biogenetic Precursor Mimics in Pathway Investigation

The investigation of complex biosynthetic pathways, such as that of the aflatoxins, can be greatly facilitated by the use of biogenetic precursor mimics. These are synthetic molecules designed to resemble the proposed intermediates in the pathway and can be used to test hypothetical steps, identify cryptic intermediates, and characterize the enzymes involved. nih.govnih.govacs.orgacs.org

In the context of (3S)-versiconol acetate, which is an intermediate derived from a polyketide precursor, synthetic mimics can be designed to probe the enzymes responsible for its formation and subsequent conversion. researchgate.netnih.govreviberoammicol.com The biosynthesis of the anthraquinone core of versiconol involves a polyketide synthase (PKS) that iteratively condenses acetate units. frontiersin.org Synthetic polyketide mimics, often with truncated chains or non-natural starter units, can be fed to cell-free extracts or purified enzymes to investigate the substrate tolerance and mechanistic details of the PKS and associated cyclases.

For example, a synthetic polyketide chain mimic corresponding to the precursor of the versiconol anthraquinone, but with a modified starter or extender unit, could be synthesized. Introducing this mimic into the biosynthetic machinery could lead to the production of novel, "unnatural" anthraquinones, providing insight into the flexibility of the enzymes. nih.gov

Furthermore, mimics of (3S)-versiconol acetate that are blocked at specific positions for subsequent enzymatic reactions can be used to accumulate downstream intermediates. For instance, if a subsequent step involves oxidation at a particular position, synthesizing an analogue where that position is blocked (e.g., by replacing a hydrogen with a fluorine atom) could lead to the accumulation of the substrate for that enzyme, aiding in its identification and characterization.

The use of isotopically labeled precursor mimics is also a powerful tool. By feeding a ¹³C-labeled synthetic precursor to the fungal culture, the incorporation of the label into subsequent intermediates and the final aflatoxin product can be traced using NMR spectroscopy. This allows for the definitive mapping of the biosynthetic pathway and the elucidation of the bond-forming and bond-breaking steps in each enzymatic transformation.

The table below provides examples of biogenetic precursor mimics and their applications in investigating the aflatoxin pathway around (3S)-versiconol acetate.

| Precursor Mimic Type | Design Feature | Application | Information Gained |

| Truncated Polyketide Analogue | Shortened polyketide chain | Probing PKS and cyclase activity | Minimum substrate requirements for cyclization |

| Modified Starter/Extender Unit | Non-natural acyl group | "Mutasynthesis" experiments | Substrate flexibility of biosynthetic enzymes |

| Reaction-Blocked Analogue | Modification at a site of subsequent reaction | Accumulation of downstream intermediates | Identification of subsequent enzymes and intermediates |

| Isotopically Labeled Precursor | ¹³C or ¹⁸O labels | Tracing metabolic fate | Elucidation of reaction mechanisms and pathway connectivity |

Conclusion and Future Directions in 3s Versiconol Acetate Research

Synthesis of Current Understanding of (3S)-Versiconol Acetate's Role in Fungal Polyketide Metabolism

(3S)-Versiconol acetate (B1210297) is a recognized intermediate in the biosynthesis of aflatoxins, which are toxic and carcinogenic secondary metabolites produced by fungi such as Aspergillus parasiticus and Aspergillus flavus. nih.gov Its formation is a key step within the complex polyketide pathway leading to these mycotoxins. The biosynthesis of (3S)-versiconol acetate originates from a C20 polyketide precursor, which is consistent with its acetate-derived structure. rsc.org

The compound is situated within a "metabolic grid," a point in the pathway with several interconnected intermediates. nih.gov This grid involves versiconal (B1263273) hemiacetal acetate (VHA), versiconol (B1264608) acetate (VOAc), versiconol (VOH), and versiconal. nih.gov Specifically, (3S)-versiconol acetate is formed through the reduction of versiconal hemiacetal acetate (VHA). rhea-db.org This reaction is catalyzed by enzymes known as versiconal hemiacetal acetate reductases. rhea-db.org Subsequently, (3S)-versiconol acetate can be hydrolyzed by an esterase to form versiconol (VOH). nih.govnih.gov

The significance of (3S)-versiconol acetate lies in its position as a branch-point intermediate. The flow of metabolites through this grid is crucial for the eventual synthesis of aflatoxin B1. rsc.orgresearchgate.net The enzymatic conversions surrounding (3S)-versiconol acetate are part of a cascade that ultimately leads to the formation of versicolorin (B1264617) A, a later precursor to the aflatoxins. nih.gov The presence and turnover of (3S)-versiconol acetate are indicative of an active aflatoxin biosynthetic pathway.

| Compound Name | Abbreviation | Role in the Metabolic Pathway |

| Versiconal Hemiacetal Acetate | VHA | Precursor to (3S)-versiconol acetate. nih.govrhea-db.org |

| (3S)-Versiconol Acetate | VOAc | Intermediate formed from VHA, precursor to VOH. nih.gov |

| Versiconol | VOH | Product of (3S)-versiconol acetate hydrolysis. nih.govnih.gov |

| Versiconal | VHOH | An intermediate within the metabolic grid, related to VHA and VOH. nih.govnih.gov |

| Versicolorin A | VA | A downstream product in the aflatoxin pathway. nih.gov |

| Aflatoxin B1 | AFB1 | The end-product of the biosynthetic pathway. nih.gov |

Identification of Remaining Knowledge Gaps in its Biosynthesis and Regulation

Despite the established position of (3S)-versiconol acetate in the aflatoxin pathway, significant knowledge gaps remain concerning its biosynthesis and regulation. The precise regulatory mechanisms that control the metabolic flux through the VHA-VOAc-VOH grid are not fully elucidated. While the enzymes responsible for the conversions, such as reductases and esterases, have been identified, the factors governing their expression and activity levels are less understood. nih.govreviberoammicol.com

Key unanswered questions include:

Transcriptional Regulation: The specific transcription factors and environmental signals that up- or down-regulate the genes encoding the VHA reductases and VOAc esterases are not well-defined. Understanding this would clarify how the fungus modulates the production of (3S)-versiconol acetate in response to different conditions.

Metabolic Flux Control: It is unclear what determines the partitioning of the precursor VHA between its conversion to (3S)-versiconol acetate and other potential reactions. The kinetic properties of the involved enzymes and the intracellular concentrations of substrates and cofactors (like NADPH) likely play a crucial role, but detailed in vivo data is lacking. nih.gov

Enzyme Isoforms: Studies have purified two different versiconal hemiacetal acetate reductase activities. rhea-db.org The distinct roles and differential regulation of these potential isoenzymes in the biosynthesis of (3S)-versiconol acetate require further investigation.

Compartmentation: The subcellular localization of the enzymes involved in the metabolic grid and the transport of intermediates like (3S)-versiconol acetate between cellular compartments are largely unknown.

Perspectives on Metabolic Engineering Strategies to Modulate (3S)-Versiconol Acetate Production

Metabolic engineering offers promising strategies to control the production of (3S)-versiconol acetate, either for accumulation of the compound itself or for blocking the production of downstream aflatoxins. These strategies primarily focus on manipulating the expression of key genes within the host organism or a heterologous system. mdpi.com

Potential metabolic engineering approaches include:

| Strategy | Description | Target Genes/Pathways |

| Overexpression of Biosynthetic Genes | Increasing the expression of the VHA reductase gene(s) could enhance the conversion of VHA to (3S)-versiconol acetate, potentially leading to its accumulation. rhea-db.orgmdpi.com | vrdA (VHA reductase) |

| Deletion of Downstream Genes | Knocking out the gene for the esterase that converts (3S)-versiconol acetate to versiconol would block the downstream pathway, causing the specific accumulation of (3S)-versiconol acetate. nih.govnih.gov | Gene encoding VOAc esterase |

| Precursor Supply Enhancement | Engineering the primary metabolism to increase the pool of acetyl-CoA and malonyl-CoA, the basic building blocks for polyketides, could boost the overall flux into the aflatoxin pathway and increase the yield of intermediates. nih.govresearchgate.net | Acetyl-CoA carboxylase (acc), malic enzyme (mae1) |

| Heterologous Expression | Expressing the minimal set of genes required for (3S)-versiconol acetate synthesis in a model microorganism like E. coli or Saccharomyces cerevisiae could enable its production in a controlled and non-toxic environment. mdpi.com | Polyketide synthase, VHA reductase, and other necessary pathway genes |

| Promoter Engineering | Replacing native promoters of key biosynthetic genes with strong, inducible promoters can allow for precise temporal control over gene expression and metabolite production. | Promoters of genes in the aflatoxin cluster |

These approaches could be valuable for producing analytical standards of (3S)-versiconol acetate or for developing fungal strains with reduced aflatoxin contamination by creating metabolic bottlenecks at this specific intermediate step.

Prospects for Novel Methodological Advancements in Fungal Metabolite Research

Future research on (3S)-versiconol acetate and other fungal metabolites will be significantly enhanced by ongoing advancements in analytical and biological methodologies. nih.gov These technologies promise a deeper and more dynamic understanding of fungal secondary metabolism.

Metabolomics: Advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques are central to modern metabolomics. monash.edu The application of Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) allows for highly sensitive and accurate detection and quantification of low-abundance intermediates like (3S)-versiconol acetate within complex fungal extracts. monash.edumdpi.com These methods can be used to trace the flow of labeled isotopes through the biosynthetic pathway in real-time.

Genomic and Transcriptomic Approaches: The decreasing cost of DNA sequencing allows for the rapid identification of polyketide biosynthetic gene clusters in a wide range of fungi. nih.govresearchgate.net RNA-sequencing (RNA-Seq) can provide a comprehensive snapshot of gene expression under different conditions, helping to identify the regulatory networks that control the production of (3S)-versiconol acetate.

Epigenetic Modification: A promising strategy for activating silent or low-expressed biosynthetic gene clusters is through chemical epigenetic modifiers. nih.govresearchgate.net Using inhibitors of DNA methyltransferases or histone deacetylases can trigger the production of novel compounds or increase the titers of known metabolites, which could be applied to study the full biosynthetic potential related to the (3S)-versiconol acetate pathway. researchgate.net

Single-Cell Analysis: Emerging techniques for single-cell metabolomics and transcriptomics could reveal heterogeneity in metabolite production within a fungal population. This would provide unprecedented insight into whether all cells are actively producing these compounds or if there is specialized metabolic activity within the mycelium.

These advanced methods will be instrumental in filling the knowledge gaps in the biosynthesis and regulation of (3S)-versiconol acetate and will pave the way for more sophisticated metabolic engineering and control of fungal polyketide production.

Q & A

Q. What is the role of (3S)-versiconol acetate in aflatoxin biosynthesis, and how is its presence experimentally validated?

(3S)-Versiconol acetate is a critical intermediate in the aflatoxin biosynthetic pathway. It is enzymatically converted to versiconol by the estA-encoded esterase (EC 3.1.1.94), a step essential for downstream toxin production . To validate its role, researchers use Aspergillus parasiticus mutant strains lacking estA and analyze metabolite accumulation via HPLC or LC-MS. Comparative studies of wild-type and knockout strains confirm the absence of versiconol and accumulation of versiconol acetate in mutants, linking the compound to pathway progression .

Q. Which enzymes catalyze the formation and conversion of (3S)-versiconol acetate, and how are their activities assayed?

The enzyme MoxY (a Baeyer-Villiger monooxygenase) generates versiconol acetate from versicolorone, while the estA-encoded esterase hydrolyzes it to versiconol . Enzyme activity assays involve:

- MoxY : Incubating purified enzyme with versicolorone and NADPH, monitoring acetate formation via spectrophotometry or TLC .

- EstA : Using versiconol acetate as a substrate in buffer, quantifying acetate release via colorimetric assays (e.g., coupled with acetyl-CoA synthetase) . Kinetic parameters (Km, Vmax) are determined using Michaelis-Menten plots .

Q. What analytical methods are recommended for detecting (3S)-versiconol acetate in fungal cultures?

- Chromatography : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) for separation from structurally similar metabolites .

- Mass Spectrometry : LC-ESI-MS/MS in positive ion mode, using precursor ion m/z 335 [M+H]+ and product ions m/z 275 (loss of acetic acid) for identification .

- Isotopic Labeling : Incorporating ¹³C-labeled acetate into cultures to trace metabolic flux and confirm biosynthetic origin .

Advanced Research Questions

Q. How does the metabolic grid involving (3S)-versiconol acetate influence aflatoxin yield, and how can conflicting flux data be resolved?

The metabolic grid connects versiconol acetate, versiconal hemiacetal acetate, versiconol, and versiconal, creating competing pathways that complicate flux analysis . Strategies to resolve contradictions:

- Isotopic Tracer Studies : Using ¹³C-labeled intermediates to track dominant pathways under varying conditions (e.g., pH, oxygen levels) .

- Enzyme Inhibition : Applying specific inhibitors (e.g., dichlorvos for esterases) to isolate grid branches and quantify contributions to aflatoxin B1 .

- Computational Modeling : Building kinetic models integrating enzyme concentrations and substrate affinities to predict grid behavior .

Q. What experimental designs are optimal for studying the kinetics of versiconal hemiacetal acetate esterase (EC 3.1.1.94)?

- Substrate Purity : Synthesize versiconol acetate via in vitro enzymatic reactions (MoxY + versicolorone) and purify via preparative HPLC to >95% purity .

- Activity Assays : Use continuous spectrophotometric assays (e.g., coupling acetate release to NADH oxidation) for real-time kinetic data .

- Temperature/pH Profiling : Conduct assays at varying pH (4.0–8.0) and temperatures (20–40°C) to identify optimal conditions and thermodynamic parameters (ΔH‡, ΔS‡) .

Q. How do gene knockout studies of estA affect the intracellular accumulation of (3S)-versiconol acetate, and what methodological controls are essential?

- Knockout Validation : Confirm estA deletion via PCR and Western blotting .

- Metabolite Profiling : Compare wild-type and mutant strains using untargeted metabolomics (UHPLC-QTOF-MS) to identify versiconol acetate accumulation .

- Controls : Include complemented strains (reintroduced estA) to rule off-target effects and use sterile culture media to exclude contamination .

Q. What strategies address contradictions in pathway flux data when (3S)-versiconol acetate is implicated in multiple branch points?

- Multi-Omics Integration : Correlate transcriptomic data (e.g., moxY and estA expression) with metabolomic profiles to identify regulatory nodes .

- Cheminformatic Tools : Use tools like MZmine or XCMS for peak alignment and statistical analysis to minimize false positives in flux measurements .

- Cross-Validation : Replicate experiments in independent labs using standardized protocols (e.g., defined media, growth conditions) .

Methodological Resources

- Enzyme Databases : Refer to IUBMB’s EC 3.1.1.94 entry for standardized nomenclature and reaction details .

- Data Reproducibility : Follow NIH guidelines for documenting experimental parameters (e.g., incubation times, reagent batches) .

- Conflict Resolution : Apply qualitative frameworks (e.g., triangulation of HPLC, MS, and enzymatic data) to validate hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。